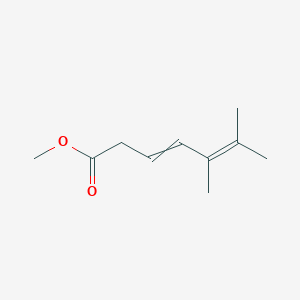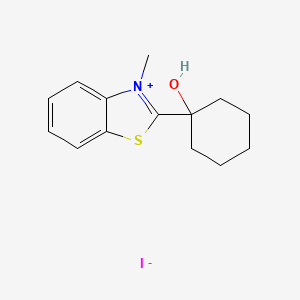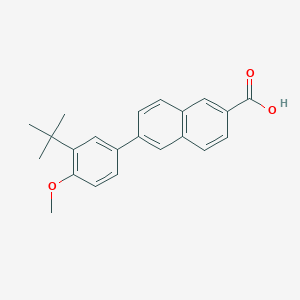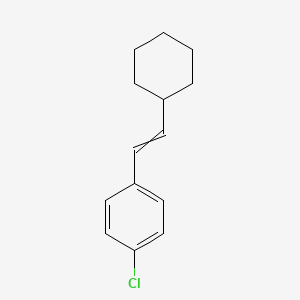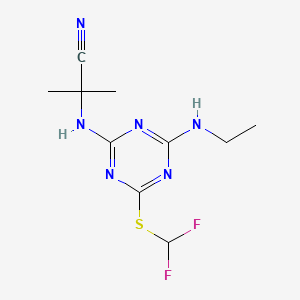
N,N-diethylethanamine;propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to N,N-diethylethanamine .
Propanedioic acid can be synthesized through the hydrolysis of malononitrile or by the oxidation of propylene glycol. The hydrolysis of malononitrile is carried out in the presence of a strong acid or base, while the oxidation of propylene glycol involves the use of an oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced through the continuous alkylation of ammonia with ethanol in the presence of a catalyst. The process is optimized for high yield and purity . Propanedioic acid is produced on a large scale through the hydrolysis of malononitrile or the oxidation of propylene glycol, with the choice of method depending on the availability of raw materials and economic considerations .
化学反应分析
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Addition: It can react with alkyl halides to form quaternary ammonium salts.
Propanedioic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: It reacts with alcohols to form esters.
Decarboxylation: It can undergo thermal decarboxylation to form acetic acid.
Condensation: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Decarboxylation: Heat is applied to induce the reaction.
Major Products
Oxidation: N,N-diethylacetamide.
Substitution: Quaternary ammonium salts.
Esterification: Esters of propanedioic acid.
Decarboxylation: Acetic acid.
科学研究应用
N,N-diethylethanamine;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. It can donate a pair of electrons to form bonds with electrophiles. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Propanedioic acid exerts its effects through its carboxylic acid groups, which can participate in hydrogen bonding and ionic interactions. It can act as a proton donor in acid-base reactions and can form esters and amides through condensation reactions .
相似化合物的比较
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar nucleophilic properties.
N-ethylethanamine: A secondary amine with similar reactivity.
N-methyl-1-propanamine: A secondary amine with similar chemical behavior.
Uniqueness
N,N-diethylethanamine is unique due to its tertiary amine structure, which provides steric hindrance and affects its reactivity compared to secondary amines. Propanedioic acid is unique due to its dicarboxylic acid structure, which allows it to participate in a wider range of chemical reactions compared to monocarboxylic acids .
属性
CAS 编号 |
110073-23-9 |
|---|---|
分子式 |
C9H19NO4 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;propanedioic acid |
InChI |
InChI=1S/C6H15N.C3H4O4/c1-4-7(5-2)6-3;4-2(5)1-3(6)7/h4-6H2,1-3H3;1H2,(H,4,5)(H,6,7) |
InChI 键 |
URUIQEVROMVWBH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
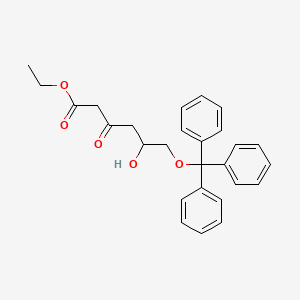
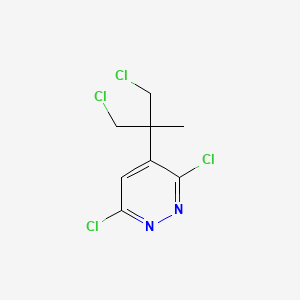
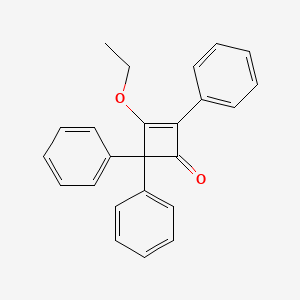
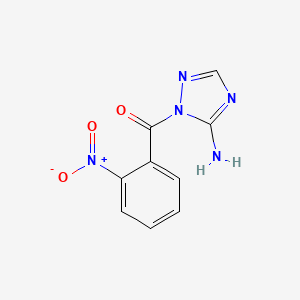
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

